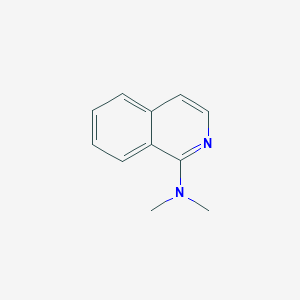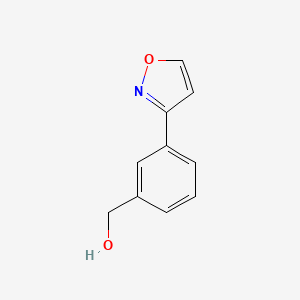
3-Aminoquinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminoquinoline-2-carbonitrile is a heterocyclic compound with the molecular formula C10H7N3 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoquinoline-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-aminobenzaldehyde with triazoles in the presence of rhodium carbenes . This method is efficient and allows for good functional group compatibility. Another method involves the reaction of malononitrile with commercially available precursors in ethanol containing a catalytic amount of piperidine at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
3-Aminoquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: It can undergo substitution reactions to introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Scientific Research Applications
3-Aminoquinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3-Aminoquinoline-2-carbonitrile involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the target organism or cell type .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Aminoquinoline-2-carbonitrile include:
- 2-Aminoquinoline-3-carbonitrile
- 4-Aminoquinoline
- 7-Aminoquinoline
- 6-Aminoquinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern on the quinoline ring, which can lead to different chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and drugs with specific properties .
Properties
Molecular Formula |
C10H7N3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-aminoquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-6-10-8(12)5-7-3-1-2-4-9(7)13-10/h1-5H,12H2 |
InChI Key |
UDJNDUNIIGLUJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)







![7-Aminothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11916644.png)

![1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11916646.png)
![2H-Naphtho[1,2-d]imidazole](/img/structure/B11916649.png)

